Cas no 26878-89-7 (N-Adamantan-1-yl-phthalamic Acid)

N-Adamantan-1-yl-phthalamic Acid 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,2-[(tricyclo[3.3.1.13,7]dec-1-ylamino)carbonyl]-
- 2-(1-adamantylcarbamoyl)benzoic acid
- N-ADAMANTAN-1-YL-PHTHALAMIC ACID
- N-Adamantan-1-yl-phthalamic Acid
-
- インチ: InChI=1S/C18H21NO3/c20-16(14-3-1-2-4-15(14)17(21)22)19-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,20)(H,21,22)
- InChIKey: AFSWJINXXOSCFD-UHFFFAOYSA-N
- SMILES: O=C(NC12CC3CC(C1)CC(C2)C3)C4=CC=CC=C4C(O)=O
計算された属性
- 精确分子量: 298.1444
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 4
じっけんとくせい
- PSA: 69.23
N-Adamantan-1-yl-phthalamic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-04837-0.05g |
2-[(adamantan-1-yl)carbamoyl]benzoic acid |
26878-89-7 | 95% | 0.05g |
$42.0 | 2023-10-28 | |
Enamine | EN300-04837-0.1g |
2-[(adamantan-1-yl)carbamoyl]benzoic acid |
26878-89-7 | 95% | 0.1g |
$66.0 | 2023-10-28 | |
Enamine | EN300-04837-0.25g |
2-[(adamantan-1-yl)carbamoyl]benzoic acid |
26878-89-7 | 95% | 0.25g |
$92.0 | 2023-10-28 | |
Enamine | EN300-04837-0.5g |
2-[(adamantan-1-yl)carbamoyl]benzoic acid |
26878-89-7 | 95% | 0.5g |
$175.0 | 2023-10-28 | |
TRC | A576485-500mg |
N-Adamantan-1-yl-phthalamic Acid |
26878-89-7 | 500mg |
$ 320.00 | 2022-06-08 | ||
TRC | A576485-100mg |
N-Adamantan-1-yl-phthalamic Acid |
26878-89-7 | 100mg |
$ 95.00 | 2022-06-08 | ||
1PlusChem | 1P00CEJ6-100mg |
N-ADAMANTAN-1-YL-PHTHALAMIC ACID |
26878-89-7 | 95% | 100mg |
$140.00 | 2024-05-08 | |
Aaron | AR00CERI-50mg |
N-ADAMANTAN-1-YL-PHTHALAMIC ACID |
26878-89-7 | 95% | 50mg |
$83.00 | 2025-02-10 | |
Aaron | AR00CERI-100mg |
N-ADAMANTAN-1-YL-PHTHALAMIC ACID |
26878-89-7 | 95% | 100mg |
$116.00 | 2025-02-10 | |
Aaron | AR00CERI-2.5g |
N-ADAMANTAN-1-YL-PHTHALAMIC ACID |
26878-89-7 | 95% | 2.5g |
$717.00 | 2023-12-14 |
N-Adamantan-1-yl-phthalamic Acid 関連文献
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
N-Adamantan-1-yl-phthalamic Acidに関する追加情報
N-Adamantan-1-yl-phthalamic Acid (CAS No. 26878-89-7): An Overview of a Versatile Compound in Pharmaceutical Research
N-Adamantan-1-yl-phthalamic Acid (CAS No. 26878-89-7) is a unique and versatile compound that has garnered significant attention in the field of pharmaceutical research due to its potential applications in various therapeutic areas. This compound, also known as 1-adamantylphthalamic acid, is characterized by its distinctive adamantane and phthalimide moieties, which confer it with a range of interesting chemical and biological properties.
The chemical structure of N-Adamantan-1-yl-phthalamic Acid consists of an adamantane ring, which is a tricyclic cycloalkane with high stability and rigidity, and a phthalimide group, which is a derivative of phthalic acid. The combination of these two functional groups results in a molecule with unique physical and chemical properties, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of N-Adamantan-1-yl-phthalamic Acid in the treatment of neurodegenerative diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. This finding suggests that N-Adamantan-1-yl-phthalamic Acid could be a valuable lead compound for the development of novel therapies targeting Alzheimer's disease.
In addition to its neuroprotective properties, N-Adamantan-1-yl-phthalamic Acid has also been investigated for its anti-inflammatory and analgesic effects. A study published in the European Journal of Pharmacology demonstrated that this compound effectively reduces inflammation and pain in animal models, indicating its potential as an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism underlying these effects is thought to involve the modulation of cytokine production and the inhibition of pro-inflammatory enzymes such as COX-2.
The pharmacokinetic profile of N-Adamantan-1-yl-phthalamic Acid has been extensively studied to understand its behavior in biological systems. Research has shown that this compound exhibits good oral bioavailability and a favorable distribution profile, making it suitable for systemic administration. Furthermore, its metabolic stability and low toxicity profile make it an attractive candidate for long-term therapeutic use.
In terms of safety, preclinical studies have demonstrated that N-Adamantan-1-yl-phthalamic Acid is well-tolerated at therapeutic doses, with no significant adverse effects observed. These findings are crucial for advancing this compound into clinical trials, where its efficacy and safety can be further evaluated in human subjects.
The potential applications of N-Adamantan-1-yl-phthalamic Acid extend beyond neurodegenerative diseases and inflammation. Recent research has also explored its use in cancer therapy. A study published in the International Journal of Cancer found that this compound exhibits antiproliferative effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. These findings suggest that N-Adamantan-1-yl-phthalamic Acid could be developed as a novel anticancer agent.
To further enhance the therapeutic potential of N-Adamantan-1-yl-phthalamic Acid, researchers are actively investigating various analogs and derivatives to optimize its pharmacological properties. For example, modifications to the adamantane or phthalimide moieties have been shown to improve solubility, bioavailability, and target specificity. These efforts aim to develop more potent and selective compounds with enhanced therapeutic efficacy.
In conclusion, N-Adamantan-1-yl-phthalamic Acid (CAS No. 26878-89-7) is a promising compound with a wide range of potential applications in pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for the development of novel therapies targeting neurodegenerative diseases, inflammation, pain management, and cancer. Ongoing research continues to uncover new insights into the mechanisms underlying its therapeutic effects, paving the way for its future clinical applications.
26878-89-7 (N-Adamantan-1-yl-phthalamic Acid) Related Products
- 1898244-86-4(3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid)
- 1361654-19-4(3-Hydroxy-4,2',4',6'-tetrachlorobiphenyl)
- 2245-75-2(3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic Acid)
- 57105-42-7(Indole-3-acetyl-L-valine)
- 2137692-38-5(2,2-Dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol)
- 2229290-72-4(1-3-(4-fluorophenyl)-1H-pyrazol-4-yl-2-methylpropan-2-amine)
- 2228683-20-1(3-(2,4-dimethylphenyl)methyl-3-methoxyazetidine)
- 338963-34-1(1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE)
- 1363405-97-3(2-CYCLOHEXYL-2-(2-(P-TOLYL)-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOL-3-YL)ETHANOL)
- 2277870-55-8(3-Azabicyclo[4.1.0]heptane-3,7-dicarboxylic acid, 3-(phenylmethyl) ester, (1S,6R)-)




